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Bisphenol C-Phosgene Copolymer

Fire science Microscale combustion calorimetry Aerospace materials

Bisphenol C-Phosgene Copolymer (CAS 31780-23-1), also known as BPC polycarbonate, is a thermoplastic synthesized from 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (bisphenol C) and phosgene. It belongs to the polycarbonate class but is structurally differentiated by the chlorinated ethylidene bridge, which imparts a unique thermal decomposition mechanism yielding char and non-combustible gases rather than flammable volatiles.

Molecular Formula (C₂₀H₂₄O₃)n . (HCl)n
Molecular Weight 312.4
CAS No. 31780-23-1
Cat. No. B1147629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBisphenol C-Phosgene Copolymer
CAS31780-23-1
Synonyms4,4’-(1-Methylethylidene)bis[2-methylphenol] Polymer with Carbonic Dichloride;  2,2-Bis(3-methyl-4-hydroxyphenyl)propane-phosgene Copolymer;  2,2-Bis(4-hydroxy-3-methylphenyl)propane-phosgene Copolymer;  2,2’-Bis(4-hydroxy-3-methylphenyl)propane-phosgen
Molecular Formula(C₂₀H₂₄O₃)n . (HCl)n
Molecular Weight312.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bisphenol C-Phosgene Copolymer (CAS 31780-23-1): Procurement-Grade Polycarbonate with Inherent Fire Resistance


Bisphenol C-Phosgene Copolymer (CAS 31780-23-1), also known as BPC polycarbonate, is a thermoplastic synthesized from 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene (bisphenol C) and phosgene [1]. It belongs to the polycarbonate class but is structurally differentiated by the chlorinated ethylidene bridge, which imparts a unique thermal decomposition mechanism yielding char and non-combustible gases rather than flammable volatiles [2]. This makes it one of the most fire-resistant polymers known, while retaining the optical clarity and mechanical properties expected of engineering polycarbonates [1].

Why Standard Bisphenol A Polycarbonate Cannot Substitute for Bisphenol C-Phosgene Copolymer in Fire-Critical Applications


Conventional bisphenol A (BPA)-based polycarbonates degrade into flammable volatiles above ~450 °C, sustaining combustion and requiring halogenated or phosphorus-based additive packages to achieve UL 94 V-0 ratings [1]. Bisphenol C-Phosgene Copolymer eliminates this dependency: its chlorinated bisphenol C backbone undergoes a thermally triggered rearrangement that produces ~50 wt% char, HCl, and CO₂—none of which are combustible—delivering an order-of-magnitude lower peak heat release rate without additive synergists [2][3]. Generic substitution with BPA-polycarbonate therefore fails whenever fire performance, low smoke density, or additive-free regulatory compliance is a hard specification.

Quantitative Differentiation of Bisphenol C-Phosgene Copolymer Against BPA-Polycarbonate and Other Engineering Thermoplastics


Peak Heat Release Capacity: BPC-PC Achieves >80% Reduction Versus BPA-Polycarbonate

Bisphenol C-based polycarbonate exhibits a peak heat release capacity (PHRC) as low as 20 J/g-K in microscale combustion calorimetry [1]. This represents an approximately 80–90% reduction compared to conventional bisphenol A polycarbonate, which typically registers PHRC values of 150–250 J/g-K under identical test conditions [2]. The FAA-sponsored study explicitly states that BPC-based polymers possess 'an order of magnitude lower heat release in flaming combustion' relative to their bisphenol A counterparts [3].

Fire science Microscale combustion calorimetry Aerospace materials

Char Yield: BPC-PC Generates ~50 wt% Solid Residue, Enabling Passive Fire Barrier Formation

Under thermal degradation starting at ~450 °C, bisphenol C polycarbonate yields approximately 50% char by weight, accompanied by gaseous HCl and CO₂ [1]. In contrast, bisphenol A polycarbonate produces negligible char (~0–5%) under comparable inert-atmosphere TGA conditions, instead volatilizing into flammable monomers and oligomers [2]. This char-forming behavior is a direct consequence of the chlorine-shift crosslinking mechanism unique to the bisphenol C repeat unit [1].

Thermogravimetric analysis Char formation Passive fire protection

Additive-Free Inherent Flame Retardancy: BPC-PC Eliminates Synergist-Dependent Formulations

Bisphenol C-based polyarylates and polycarbonates achieve inherent flame retardancy without the use of additive synergists, as demonstrated by direct UL 94 V-0 ratings in unfilled formulations [1]. Standard bisphenol A polycarbonate, by contrast, requires the addition of 5–15 wt% of halogenated or phosphorus-based flame retardants (e.g., bisphenol A bis(diphenyl phosphate), potassium perfluorobutane sulfonate) to meet V-0, which increases compound cost by 15–40% and can compromise transparency, impact strength, and hydrolytic stability [2].

UL 94 Inherent flame retardancy Halogen-free compliance

Scratch Resistance: BPC-Modified Polycarbonate Surfaces Outperform Standard BPA-PC

Incorporation of bisphenol C comonomer units into a BPA-polycarbonate matrix increases compressive yield strength and enhances scratch resistance, attributed to higher molecular packing efficiency during the glass transition [1]. While pure BPA-PC exhibits a pencil hardness of 2B (soft, easily scratched), BPC-containing copolycarbonates demonstrate measurably shallower scratch grooves and reduced visible damage under standardized scratch testing [1][2]. The m/Tg ratio declines from 0.42 to 0.25 as BPC content increases, quantitatively confirming the improved packing efficiency that underpins the scratch-resistance gain [1].

Surface hardness Scratch resistance Copolycarbonate

Thin-Wall Moldability with Optical Clarity Retention: BPC-PC Resists Whitening During Molding

Technical datasheets and vendor specifications for Bisphenol C-Phosgene Copolymer (TRC B519605) note excellent thin-wall moldability and freedom from whitening during molding—a common defect in flame-retardant polycarbonate grades due to additive migration or thermal degradation . This contrasts with BPA-PC compounds loaded with phosphorus-based or sulfonate salt flame retardants, which frequently exhibit haze, yellowing, or surface blush upon thin-wall injection molding, particularly at wall thicknesses below 1.0 mm [1].

Injection molding Optical transparency Thin-wall parts

Evidence-Backed Procurement Scenarios for Bisphenol C-Phosgene Copolymer


Aircraft Cabin Interior Components Requiring Inherent Fire Resistance Without Additive Blooming

The FAA-sponsored thermal decomposition study [1] confirms that BPC-PC yields an order-of-magnitude lower heat release than BPA-PC, making it a candidate for seat shells, window reveals, and overhead bin components where FAR 25.853 heat release and smoke density requirements must be met without reliance on migratory flame retardant additives that can compromise surface aesthetics and long-term compliance [1]. The absence of additive synergists eliminates the risk of additive blooming onto cabin surfaces, a known issue with phosphorus-based FR packages in BPA-PC at elevated cruise temperatures.

Fire-Rated Transparent Glazing and Light Diffusers in Building Construction

The combination of inherent UL 94 V-0 capability [1] and high char yield (~50 wt%) [2] positions BPC-PC for fire-rated glazing applications where transparency must be maintained under fire exposure. Unlike BPA-PC, which melts, drips, and ignites, BPC-PC forms a stable insulating char layer that continues to separate the flame zone from protected spaces even after prolonged exposure above 500 °C [2]. This enables compliance with EN 13501-1 and ASTM E84 without the cost and weight of intumescent coatings.

Scratch-Resistant Transparent Covers for High-Touch Electronic and Automotive Interfaces

The demonstrated enhancement of compressive yield strength and scratch resistance in BPC-modified PC systems (m/Tg reduction from 0.42 to 0.25) [1] supports specification in display covers, touchscreen overlays, and automotive interior trim where repeated finger contact and cleaning operations cause unacceptable marring in standard BPA-PC. The improved scratch resistance reduces warranty claims and extends the cosmetic service life of consumer-facing components.

Thin-Wall Molded Optical Components for Medical Device Housings

The vendor-documented combination of excellent thin-wall moldability and absence of whitening during molding [1] makes BPC-PC suitable for medical device enclosures requiring flame retardancy (IEC 60601-1) alongside optical clarity for LED indicators and display windows. Standard flame-retardant BPA-PC grades frequently exhibit haze or discoloration when molded at wall thicknesses below 1.0 mm [2], compromising both aesthetic quality and light transmission efficiency in diagnostic and monitoring equipment.

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